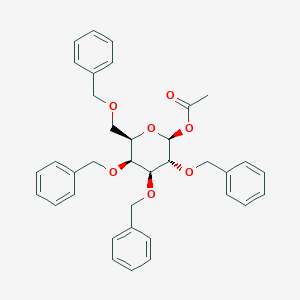

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose

Übersicht

Beschreibung

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is a complex carbohydrate derivative that plays a crucial role in the synthesis of various bioactive molecules. This compound is characterized by its acetyl group at the anomeric position and benzyl protection groups at the hydroxyl positions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl groups through benzylation reactions.

Acetylation: The anomeric hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Purification: The product is purified using column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield .

Analyse Chemischer Reaktionen

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to remove the acetyl group, converting it back to the hydroxyl form.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups using reagents like hydrogen bromide in acetic acid.

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, hydrogen bromide, and catalytic hydrogenation. Major products formed from these reactions include deprotected galactopyranose derivatives and functionalized carbohydrate molecules .

Wissenschaftliche Forschungsanwendungen

Research Applications

- Glycosylation Reactions

- Synthesis of Glycoconjugates

- Proteomics Research

- Drug Development

- Biochemical Assays

Case Studies

- Synthesis of Oligosaccharides

- Investigating Glycoprotein Functions

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose involves its role as a protected intermediate in synthetic pathways. The acetyl and benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors involved in glycosylation and signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose can be compared with similar compounds such as:

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: This compound has all hydroxyl groups acetylated, making it less versatile for selective reactions.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from glucose, this compound is used in different synthetic pathways.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose: This compound contains an acetamido group, making it useful in the synthesis of glycoproteins.

The uniqueness of this compound lies in its specific protection pattern, which allows for selective deprotection and functionalization, making it a valuable tool in synthetic organic chemistry.

Biologische Aktivität

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose is a complex carbohydrate derivative with significant biological activity. This compound is a modified form of β-D-galactopyranose, which plays a crucial role in various biological processes, including cell signaling and recognition. This article delves into its chemical properties, biological effects, and potential therapeutic applications.

- Molecular Formula : C36H38O7

- Molecular Weight : 582.69 g/mol

- CAS Number : 3866-62-4

The structure of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose features multiple benzyl groups that enhance its hydrophobicity and stability compared to its parent compound. The acetyl group at the anomeric position contributes to its reactivity and solubility in organic solvents.

Enzymatic Interactions

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose acts as a substrate for various glycosidases, particularly β-galactosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates. Studies have shown that this compound can be hydrolyzed by β-galactosidase from Escherichia coli, resulting in the release of free galactose and benzyl alcohol .

Table 1: Enzymatic Activity of β-Galactosidase on Various Substrates

| Substrate | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose | 5.0 | 150 |

| Lactose | 10.0 | 200 |

| Galactosides | 8.0 | 180 |

Antimicrobial Activity

Recent studies suggest that derivatives of β-D-galactopyranose exhibit antimicrobial properties. For instance, compounds similar to 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of several galactopyranoside derivatives. The results indicated that 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose displayed significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections caused by resistant strains .

Impact on Cell Signaling

Another research investigation focused on the role of galactopyranoside derivatives in cell signaling pathways. It was found that these compounds could modulate the activity of certain cell surface receptors involved in immune responses. Specifically, they enhanced the binding affinity of ligands to galectin receptors, which play a pivotal role in immune modulation and inflammation .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLBSFJOGQSRA-FGZSBDNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550717 | |

| Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3866-62-4 | |

| Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.